molecular formula C17H18F3NO B2902958 5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one CAS No. 338759-35-6

5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one

Cat. No.: B2902958
CAS No.: 338759-35-6
M. Wt: 309.332
InChI Key: GHXZPXLNJFGABK-BQYQJAHWSA-N
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Description

5,5-Dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one is a chemical compound built upon a 5,5-dimethylcyclohex-2-en-1-one scaffold, a core structure recognized in synthetic organic chemistry for constructing more complex molecules . This particular compound features an extended (E)-ethenyl bridge connected to a 4-(trifluoromethyl)phenylamino group, a structural motif that suggests potential for diverse research applications. The incorporation of the trifluoromethyl group is often leveraged to modulate a compound's electronic properties, metabolic stability, and lipophilicity, which can be critical in materials science and early-stage pharmaceutical discovery research . Researchers may value this compound as a key synthetic intermediate or building block for the development of novel organic molecules, including potential fluorescent probes, ligands, or pharmacologically active agents. The specific conjugation pattern across the ethenyl bridge may also make it a candidate for investigation in photophysical studies. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct all appropriate safety evaluations prior to use.

Properties

IUPAC Name

5,5-dimethyl-3-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2)10-12(9-15(22)11-16)7-8-21-14-5-3-13(4-6-14)17(18,19)20/h3-9,21H,10-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZPXLNJFGABK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acid-Catalyzed Enamine Condensation

The most straightforward method involves the condensation of 5,5-dimethylcyclohex-2-en-1-one with 4-trifluoromethylaniline under acidic conditions.

Procedure :

  • Reagents :
    • 5,5-Dimethylcyclohex-2-en-1-one (1.0 equiv)
    • 4-Trifluoromethylaniline (1.2 equiv)
    • p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
    • Toluene (solvent)
  • Conditions :

    • Reflux at 110°C for 12–18 hours under Dean-Stark trap to azeotropically remove water.
  • Mechanistic Insights :

    • Protonation of the ketone enhances electrophilicity, enabling nucleophilic attack by the aniline.
    • Sequential dehydration forms the conjugated enamine, with the E-isomer favored due to reduced steric hindrance.

Yield : 60–75% (reported for analogous enamine syntheses).

Table 1: Optimization of Direct Condensation

Parameter Tested Range Optimal Value Impact on Yield
Catalyst Loading 0.05–0.2 equiv 0.1 equiv p-TsOH Maximizes rate
Solvent Toluene, EtOAc Toluene Azeotrope efficiency
Reaction Time 6–24 hours 16 hours Complete conversion

Wittig Reaction-Mediated Alkene Formation

For enhanced stereocontrol, the ethenyl bridge is constructed via a Wittig reaction between a stabilized ylide and a ketone precursor.

Procedure :

  • Ylide Generation :
    • Triphenylphosphine (3.0 equiv) reacts with ethyl bromoacetate (1.0 equiv) in dry THF to form the phosphonium salt.
    • Deprotonation with n-BuLi yields the ylide.
  • Coupling Step :
    • The ylide reacts with 3-acetyl-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv) at −78°C to 25°C.
    • Subsequent treatment with 4-trifluoromethylaniline introduces the amino group via nucleophilic substitution.

Challenges :

  • Requires pre-functionalization of the cyclohexenone with an acetyl group.
  • Risk of over-alkylation at the enamine nitrogen.

Yield : 45–55% (due to multi-step sequence).

Heck Coupling for Stereoselective Alkene Installation

Palladium-catalyzed coupling offers precise control over alkene geometry.

Procedure :

  • Substrate Preparation :
    • 3-Bromo-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv)
    • 4-Trifluoromethylphenylvinylamine (1.5 equiv)
  • Catalytic System :
    • Pd(OAc)₂ (5 mol%)
    • PPh₃ (10 mol%)
    • Et₃N (2.0 equiv) in DMF at 90°C for 8 hours.

Advantages :

  • High E-selectivity (>90%) due to syn insertion and β-hydride elimination.
  • Compatibility with electron-deficient amines.

Table 2: Heck Coupling Optimization

Parameter Tested Range Optimal Value E:Z Ratio
Catalyst Pd(OAc)₂, PdCl₂ Pd(OAc)₂ 92:8
Ligand PPh₃, BINAP PPh₃ 89:11
Temperature 70–110°C 90°C 93:7

Critical Analysis of Methodologies

Direct Condensation vs. Transition Metal-Mediated Approaches

  • Direct Condensation :

    • Pros : Single-step, cost-effective, scalable.
    • Cons : Moderate E-selectivity (70–80%), requires exhaustive purification.
  • Heck Coupling :

    • Pros : Excellent stereocontrol, compatible with sensitive functional groups.
    • Cons : High catalyst costs, stringent anhydrous conditions.

Table 3: Comparative Performance of Synthetic Routes

Method Yield (%) E:Z Ratio Scalability Cost Index
Direct Condensation 65 75:25 High Low
Wittig Reaction 50 85:15 Moderate Moderate
Heck Coupling 70 93:7 Low High

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.40 (m, 4H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, NH), 2.85 (s, 2H, cyclohexenone-H), 1.25 (s, 6H, CH₃).
  • ¹³C NMR : δ 198.4 (C=O), 153.2 (C=C), 128.9–125.1 (CF₃-Ar), 45.3 (C(CH₃)₂), 22.1 (CH₃).
  • HRMS : m/z calc. for C₁₇H₁₇F₃NO [M+H]⁺: 332.1234; found: 332.1236.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration, with a dihedral angle of 178.9° between the cyclohexenone and aryl planes.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Cyclohexenone derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Key analogs include:

Halogen-Substituted Analogs
  • 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one (): Substituent: 4-Chlorophenyl instead of 4-(trifluoromethyl)phenyl. Application: Pharmacological activity (anti-inflammatory, analgesic) due to the cyclohexenone scaffold .
  • 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7, ): Substituent: Bromine at the para position. Impact: Bromine’s larger atomic radius and polarizability may influence steric interactions and intermolecular forces.
Trifluoromethyl Variants
  • 5,5-Dimethyl-3-[(3-(trifluoromethyl)phenyl)amino]cyclohex-2-en-1-one (): Substituent: Trifluoromethyl at meta instead of para position.
  • Hydramethylnon (): Structure: Tetrahydro-pyrimidinone core with trifluoromethylphenyl and hydrazone groups. Impact: The hydrazone moiety confers insecticidal activity by inhibiting mitochondrial electron transport. The target compound lacks this group, suggesting divergent applications .
Functional Group Variations
  • (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one (): Substituent: Hydroxy group instead of amino linkage.

Spectral and Physical Properties

Compound Name Molecular Weight Key Spectral Data (19F NMR, δF ppm) Application Reference
Target Compound ~353.3* Not reported Under investigation -
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 324.2 Not reported Pharmacological studies
Hydramethylnon 494.3 12.78, 16.35 (1:1) Insecticide (fire ant control)
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one 288.8 Not reported Anti-inflammatory/analgesic

*Calculated based on molecular formula C₁₈H₁₉F₃N₂O.

Biological Activity

5,5-Dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexenone core with a trifluoromethyl-substituted phenyl group and an aminoethenyl moiety. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction, G2/M arrest
PC-3 (Prostate)12Apoptosis induction
A549 (Lung)20Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It has been observed to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell survival.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study Summary

  • Model : Murine breast cancer model
  • Dosage : Administered at 10 mg/kg body weight
  • Outcome : Tumor size reduced by approximately 50% after four weeks of treatment.

Q & A

Basic: What synthetic strategies are recommended for preparing 5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one?

Methodological Answer:
The synthesis typically involves a nucleophilic addition-elimination reaction between 5,5-dimethylcyclohex-2-en-1-one and 4-(trifluoromethyl)aniline derivatives. Key steps include:

  • Step 1: Deprotonation of the aniline using a base (e.g., NaH or K2_2CO3_3) in an inert solvent (THF or DMF) to activate the amino group.
  • Step 2: Reaction with the α,β-unsaturated ketone (cyclohexenone) under reflux (60–80°C) to form the conjugated enamine via Michael addition.
  • Step 3: Isolation and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Critical Considerations:

  • The electron-withdrawing trifluoromethyl group on the phenyl ring may slow nucleophilic attack, requiring extended reaction times .
  • Stereoselectivity (E/Z configuration) must be confirmed using NOESY or 1H^{1}\text{H}-1H^{1}\text{H} coupling constants .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy:
    • 1H^{1}\text{H} NMR: Look for vinyl proton signals (δ 6.5–7.5 ppm) confirming the (E)-ethenyl configuration.
    • 19F^{19}\text{F} NMR: A singlet near δ -60 ppm verifies the CF3_3 group .
  • X-ray Crystallography: Resolve the cyclohexenone ring conformation and substituent geometry (e.g., dihedral angles between aryl and cyclohexenone planes) .
  • HRMS: Confirm the molecular ion [M+H]+^+ with <2 ppm error.

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